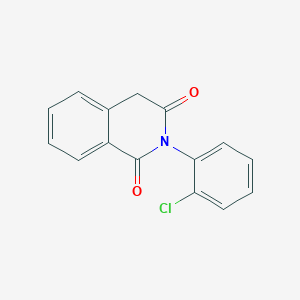

2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

106110-71-8 |

|---|---|

Molecular Formula |

C15H10ClNO2 |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C15H10ClNO2/c16-12-7-3-4-8-13(12)17-14(18)9-10-5-1-2-6-11(10)15(17)19/h1-8H,9H2 |

InChI Key |

WTUAWDHYAPLDBV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer method, adapted for isoquinoline derivatives, employs poly(phosphoric acid (PPA) as a catalyst under solvent-free conditions . This approach is notable for its environmental sustainability and reduced reaction time.

Procedure

A mixture of homophthalic acid (1 mmol) and 2-chlorobenzaldehyde (1.2 mmol) is heated with PPA (2 g) at 90°C for 1 hour. The reaction progress is monitored via TLC, and upon completion, the mixture is quenched with saturated sodium carbonate. The crude product is extracted with dichloromethane, dried over anhydrous Na₂SO₄, and recrystallized to achieve a yield of 78–82% .

Advantages

-

Solvent-Free : Eliminates the need for volatile organic solvents.

-

Short Reaction Time : Completion within 1 hour versus 4–6 hours in traditional methods.

Mechanistic Insight

PPA acts as both a Brønsted acid and a dehydrating agent, facilitating the formation of the isoquinoline ring through condensation and cyclization .

Electrochemical Synthesis

A novel electrochemical approach reported by the Royal Society of Chemistry utilizes an undivided cell with graphite electrodes . This method avoids traditional acid catalysts and operates at room temperature.

Setup and Conditions

-

Electrodes : Graphite sheets (10 mm × 10 mm × 3 mm).

-

Electrolyte : Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) in acetonitrile.

-

Current : 10 mA applied for 3 hours.

Procedure

The reaction mixture containing α,β-unsaturated imide (0.3 mmol) and 2-chlorophenylamine (0.6 mmol) is electrolyzed under argon. Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate). This method yields 70–75% of the target compound .

Key Benefits

-

Mild Conditions : No high temperatures or strong acids required.

-

Scalability : Easily adaptable to continuous-flow systems.

Metal-Free Oxidative Arylsulfonylation

A metal-free protocol using tetrabutylammonium iodide (TBAI) as a catalyst has been developed for synthesizing isoquinoline-1,3-dione derivatives .

Reaction Parameters

-

Catalyst : TBAI (1 equiv).

-

Solvent : Acetonitrile at 80°C.

-

Oxidant : Molecular oxygen (air).

Steps

α,β-Unsaturated imide (1a) and sulfonylhydrazide (2a) are heated in acetonitrile with TBAI for 6 hours. The product is isolated via filtration and recrystallization, achieving a yield of 81% .

Mechanism

TBAI facilitates the generation of sulfonyl radicals, which undergo addition to the imide followed by cyclization to form the isoquinoline core .

Comparative Analysis of Methods

| Method | Yield (%) | Temperature | Catalyst | Reaction Time |

|---|---|---|---|---|

| Traditional Cyclization | 65–75 | 80–100°C | HCl | 4–6 hours |

| Friedländer Synthesis | 78–82 | 90°C | PPA | 1 hour |

| Electrochemical | 70–75 | Room temperature | nBu₄NBF₄ | 3 hours |

| Metal-Free Oxidative | 81 | 80°C | TBAI | 6 hours |

Key Observations

-

The Friedländer method offers the highest yield and shortest reaction time.

-

Electrochemical synthesis is preferable for lab-scale green chemistry.

-

Metal-free oxidative methods balance efficiency and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anticancer agent , particularly through its role as an inhibitor of Tyrosyl DNA phosphodiesterase II (TDP2). TDP2 is involved in DNA repair mechanisms that can lead to resistance against topoisomerase II inhibitors used in chemotherapy. Studies indicate that isoquinoline-1,3-diones can selectively inhibit TDP2, enhancing the efficacy of anticancer drugs .

Case Study : A study identified several analogs of isoquinoline-1,3-dione with IC50 values in the low micromolar range against TDP2, suggesting their potential as therapeutic agents in cancer treatment .

Antiviral Activity

Research has indicated that derivatives of isoquinoline compounds can inhibit viral replication. For instance, certain isoquinoline derivatives have shown activity against Hepatitis C Virus by targeting non-structural protein 5B (NS5B) polymerase through mechanisms involving metal ion chelation .

Antimicrobial Properties

Isoquinoline derivatives exhibit notable antimicrobial activity. They may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. This property positions them as candidates for developing new antimicrobial agents .

The biological activities of 2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione are attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Metal Ion Chelation : Similar to other isoquinoline derivatives, it may chelate metal ions essential for enzyme activity in pathogens.

- Cell Cycle Modulation : It can influence cell cycle progression by affecting cyclins and cyclin-dependent kinases.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoquinoline-1,3-dione | Lacks chlorophenyl group | General anticancer properties |

| 5-Bromoisoquinoline-1,3-dione | Contains bromine instead of chlorine | Similar enzyme inhibition properties |

| 5-Methylisoquinoline-1,3-dione | Contains methyl group instead of chlorine | Varied biological activities |

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Physicochemical Properties

- NMR Data : The ¹H NMR spectra of triazole derivatives (5f, 5g) show distinct aromatic proton shifts (δ 7.5–8.5 ppm), while 13C NMR confirms carbonyl resonances near δ 163 ppm .

- Solubility : Hydroxyethyl derivatives () exhibit improved aqueous solubility compared to halogenated analogs (e.g., 5f, 20c) due to polar side chains .

Comparative Table of Key Derivatives

Biological Activity

2-(2-Chlorophenyl)isoquinoline-1,3(2H,4H)-dione is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl moiety attached to an isoquinoline-1,3-dione core. Its structural characteristics contribute to its biological properties. The isoquinoline scaffold is known for its ability to interact with various biological targets, making it a valuable template for drug design.

1. Inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2)

Recent studies have identified isoquinoline-1,3-diones as selective inhibitors of TDP2, an enzyme involved in DNA damage repair. Inhibiting TDP2 can enhance the efficacy of topoisomerase II-targeting anticancer drugs. For instance, one study reported that certain isoquinoline derivatives exhibited IC50 values in the low micromolar range against TDP2 without significant inhibition of the homologous enzyme TDP1 . This selectivity is crucial for minimizing off-target effects in cancer therapy.

| Compound | IC50 (μM) | Selectivity (TDP2/TDP1) |

|---|---|---|

| This compound | 4.8 | High |

| Other derivatives | 1.9 - 10 | Moderate |

2. Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have been extensively studied. For example, compounds related to this compound demonstrated moderate to good antibacterial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged significantly depending on the specific derivative tested.

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

Research indicates that modifications on the phenyl ring can enhance or reduce antimicrobial efficacy .

3. Anticancer Potential

Isoquinoline derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. A study highlighted that specific analogs exhibited significant antiproliferative effects on leukemia and colon cancer cell lines . The selectivity index for these compounds suggests a favorable therapeutic window.

Case Study: Antiproliferative Activity

A synthesized derivative demonstrated effective inhibition against camptothecin-resistant leukemia cells with a selectivity index indicating reduced toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on isoquinoline-1,3-diones reveal that modifications at specific positions on the isoquinoline ring can significantly impact biological activity. For instance:

- Substituents at the N-2 position greatly influence TDP2 inhibition potency.

- The presence of electron-withdrawing groups generally enhances bioactivity.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, petroleum ether/EtOAc gradients) or recrystallization (ethanol/water mixtures) .

- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., dimerization).

- Process Optimization : Transition from batch to flow chemistry for photo-reactions to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.